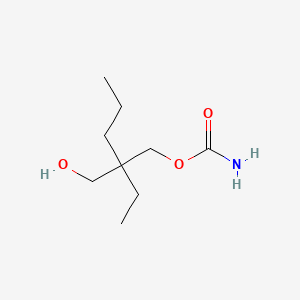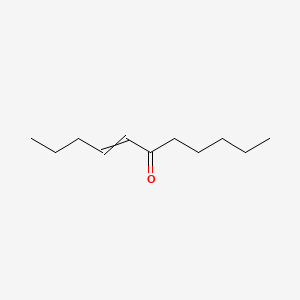
Imidazole-1-acetic acid, 5-ethyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole-1-acetic acid, 5-ethyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its unique structural features and potential applications in various scientific fields. Imidazole derivatives are known for their versatility and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-acetic acid, 5-ethyl-2-nitro- typically involves the nitration of an imidazole precursor. One common method includes the reaction of 2-methyl-1H-imidazole with nitric acid under controlled conditions to yield 2-nitro-5-methyl-1H-imidazole. This intermediate can then be further reacted with ethyl acetate to produce the desired compound .
Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Imidazole-1-acetic acid, 5-ethyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Imidazole-1-acetic acid, 5-ethyl-2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of imidazole-1-acetic acid, 5-ethyl-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cell death in certain contexts .
Comparison with Similar Compounds
Imidazole-1-acetic acid, 5-ethyl-2-nitro- can be compared with other imidazole derivatives such as:
- 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
- Metronidazole-1-acetic acid
- 2-Nitroimidazole
Uniqueness: The presence of both the ethyl and nitro groups in imidazole-1-acetic acid, 5-ethyl-2-nitro- imparts unique chemical properties, making it distinct from other imidazole derivatives.
Properties
CAS No. |
23571-52-0 |
|---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-(5-ethyl-2-nitroimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O4/c1-2-5-3-8-7(10(13)14)9(5)4-6(11)12/h3H,2,4H2,1H3,(H,11,12) |
InChI Key |
RXXRBAIMHROQBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)


![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)




![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)


![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
